molecular formula C8H9N3O B12357715 4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one

4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one

Cat. No.: B12357715
M. Wt: 163.18 g/mol
InChI Key: XBIPPAWCZMUYQS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 4,6-Dimethyl-2,7-diphenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridin-3-one
  • 4,6-Dimethyl-2-(2-thienylcarbonyl)isothiazolo[5,4-b]pyridin-3(2H)-one
  • 1H-Pyrazolo[3,4-b]pyridines

Comparison: Compared to other similar compounds, 4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl substitution at positions 4 and 6 enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4,6-dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3,6H,1-2H3,(H,11,12)

InChI Key

XBIPPAWCZMUYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NNC(=O)C12)C

Origin of Product

United States

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